molecular formula C8H16O3 B3287301 Ethyl (R)-3-hydroxyhexanoate CAS No. 84314-29-4

Ethyl (R)-3-hydroxyhexanoate

Cat. No.: B3287301
CAS No.: 84314-29-4
M. Wt: 160.21 g/mol
InChI Key: LYRIITRHDCNUHV-SSDOTTSWSA-N
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Description

Ethyl ®-3-hydroxyhexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. Ethyl ®-3-hydroxyhexanoate is particularly notable for its role in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl ®-3-hydroxyhexanoate can be synthesized through several methods. One common approach is the esterification of ®-3-hydroxyhexanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Another method involves the use of a carboxylate ion and a primary alkyl halide in an S_N2 reaction. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

In an industrial setting, the production of ethyl ®-3-hydroxyhexanoate often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. Additionally, the removal of water during the reaction can drive the equilibrium towards the formation of the ester .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-3-hydroxyhexanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

    Transesterification: Catalysts like sodium methoxide or sulfuric acid.

Major Products

    Hydrolysis: ®-3-hydroxyhexanoic acid and ethanol.

    Reduction: ®-3-hydroxyhexanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl ®-3-hydroxyhexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl ®-3-hydroxyhexanoate involves its interaction with specific enzymes and receptors in biological systems. The ester can be hydrolyzed by esterases to release ®-3-hydroxyhexanoic acid, which can then participate in various metabolic pathways. The molecular targets and pathways involved include the activation of specific receptors and modulation of enzyme activity .

Comparison with Similar Compounds

Ethyl ®-3-hydroxyhexanoate can be compared with other similar esters such as ethyl butanoate and ethyl hexanoate. While all these compounds share the ester functional group, ethyl ®-3-hydroxyhexanoate is unique due to the presence of the hydroxyl group on the third carbon, which imparts different chemical and physical properties.

List of Similar Compounds

Ethyl ®-3-hydroxyhexanoate stands out due to its specific structural features, making it valuable in various applications across different fields.

Properties

IUPAC Name

ethyl (3R)-3-hydroxyhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRIITRHDCNUHV-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CC(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl 3-ketohexanoate 50 g (0.32 mol), Raney nickel 10 g and tetrahydrofuran 500 ml were mixed, and the mixture was reacted with stirring in an autoclave at a temperature of 50° C. and a hydrogen pressure of 5 kg/cm2 for 30 hours. After removing the Raney nickel from the reactant by filtration, the filtrate was concentrated and distilled under reduced pressure to obtain racemic ethyl 3-hydroxyhexanoate 42 g (0.26 mol, 85% )
Quantity
50 g
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10 g
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500 mL
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Synthesis routes and methods II

Procedure details

Ethyl 3-hydroxycaproate was prepared following the procedure as described in step 1) of Preparation Example 2, except for that ethyl butyrylacetate was used to replace for ethyl acetoacetate. Yield 48%.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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